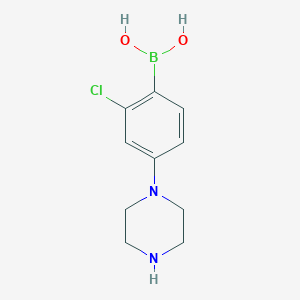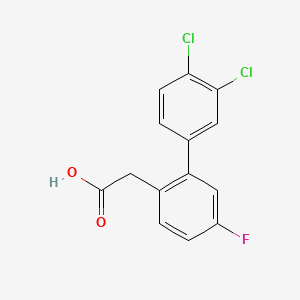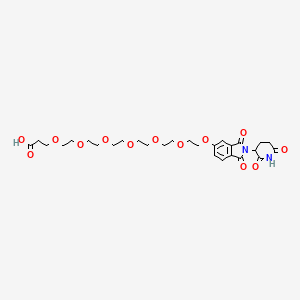
Thalidomide-5'-O-PEG6-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG6-C2-acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings, particularly in the development of targeted protein degradation therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG6-C2-acid involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting Thalidomide-PEG conjugate is purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-O-PEG6-C2-acid are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-O-PEG6-C2-acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-PEG6-C2-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and treatment of inflammatory diseases.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-PEG6-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes. The PEG linker enhances the solubility and bioavailability of the compound, facilitating its use in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A derivative with enhanced anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its historical use and subsequent reintroduction for specific medical conditions.
Uniqueness
Thalidomide-5’-O-PEG6-C2-acid is unique due to its incorporation of the PEG linker, which improves its pharmacokinetic properties and enables its use in advanced therapeutic applications such as PROTAC technology. This distinguishes it from other Thalidomide analogues that lack this modification.
Eigenschaften
Molekularformel |
C28H38N2O13 |
|---|---|
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34) |
InChI-Schlüssel |
NDDHYTOKEQIHEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


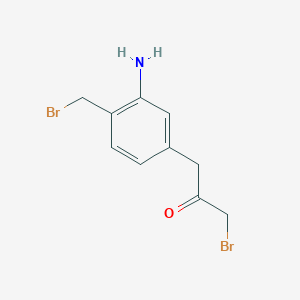

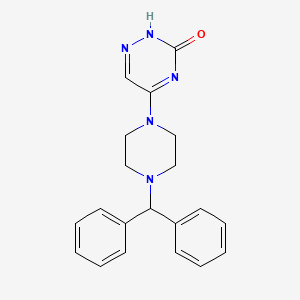
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
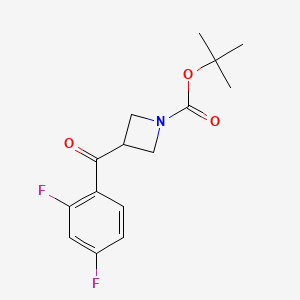
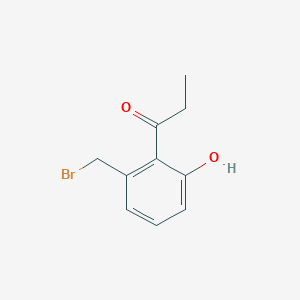
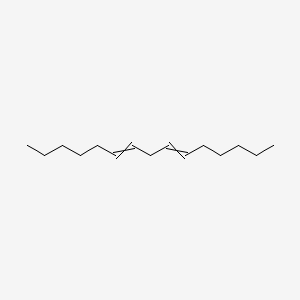
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)


![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
